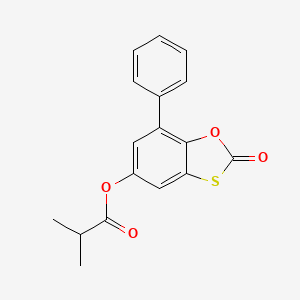

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate

CAS No.:

Cat. No.: VC15342974

Molecular Formula: C17H14O4S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14O4S |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | (2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-methylpropanoate |

| Standard InChI | InChI=1S/C17H14O4S/c1-10(2)16(18)20-12-8-13(11-6-4-3-5-7-11)15-14(9-12)22-17(19)21-15/h3-10H,1-2H3 |

| Standard InChI Key | HYLNTTYZOQTKDW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)OC1=CC(=C2C(=C1)SC(=O)O2)C3=CC=CC=C3 |

Introduction

Structural Characterization and Nomenclature

Core Structure and Functional Groups

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate features a benzoxathiolone backbone (1,3-benzoxathiol-2-one) substituted with a phenyl group at position 7 and a 2-methylpropanoate ester at position 5. The benzoxathiolone system comprises a fused benzene ring with an oxygen and sulfur atom at positions 1 and 3, respectively, and a ketone group at position 2 .

Key Structural Features:

-

Benzoxathiolone ring: Contributes to planar aromaticity and electronic delocalization.

-

Phenyl substituent: Enhances lipophilicity and potential π-π interactions.

-

2-Methylpropanoate ester: Introduces steric bulk and modulates solubility.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is inferred as C₁₇H₁₄O₄S, with a molecular weight of 330.36 g/mol. This aligns with analogous benzoxathiol derivatives reported in literature .

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₄O₄S |

| Molecular weight | 330.36 g/mol |

| SMILES notation | O=C(OC1CC(C)C)C2=CC(=C(S3)C=CC3=O)C=C2C4=CC=CC=C4 |

Synthetic Pathways and Optimization

Esterification of Benzoxathiolone Intermediates

The target compound is likely synthesized via esterification of 5-hydroxy-7-phenyl-1,3-benzoxathiol-2-one with 2-methylpropanoic acid. A plausible route involves:

-

Activation of the carboxylic acid: 2-Methylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .

-

Nucleophilic acyl substitution: The acid chloride reacts with the phenolic oxygen of the benzoxathiolone intermediate under basic conditions (e.g., pyridine or DMAP) .

Example reaction conditions:

-

Solvent: Anhydrous dichloromethane

-

Temperature: 0–25°C

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

Electrochemical Synthesis

Recent advances in electrosynthesis, as demonstrated for α-keto acid derivatives , suggest alternative routes. For instance, electrochemical oxidation of 7-phenyl-1,3-benzoxathiol-5-ol followed by esterification with 2-methylpropanoic acid could be explored.

Physicochemical Properties

Partition Coefficients and Solubility

Using computational models (e.g., XLOGP3), the logP is estimated at 5.8–6.3, indicating high lipophilicity . Aqueous solubility is predicted to be low (~0.01 mg/mL), necessitating formulation with co-solvents or surfactants for biological testing.

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume